rac-Rotigotine Hydrochloride
rac-Rotigotine Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
102120-99-0
VCID:
VC0001484
InChI:
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
SMILES:
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Molecular Formula:
C19H26ClNOS
Molecular Weight:
351.9 g/mol
rac-Rotigotine Hydrochloride
CAS No.: 102120-99-0
VCID: VC0001484
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102120-99-0 |
---|---|
Product Name | rac-Rotigotine Hydrochloride |
Molecular Formula | C19H26ClNOS |
Molecular Weight | 351.9 g/mol |
IUPAC Name | 6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Standard InChI | InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H |
Standard InChIKey | CEXBONHIOKGWNU-UHFFFAOYSA-N |
SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Canonical SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Synonyms | (+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol (+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol 1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)- 2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin N 0437 N 0437, (+-)-isomer N 0437, (-)-isomer N 0437, (R)-isomer N 0437, hydrochloride, (R)-isomer N 0437, hydrochloride, (S)-isomer N 0923 N 0924 N-0437 N-0923 N-0924 Neupro racemic N-0437 rotigotine rotigotine (+-)-form Rotigotine CDS rotigotine, (+)- rotigotine, (+--)- |
Reference | [1]. Belluzzi et al (2004) N-0923, a selective dopamine D2 receptor agonist, is efficacious in rat and monkey models of Parkinson/'s disease. Mov.disord. 9 147. [2]. Scheller et al (2009) The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson/'s disease. Naunyn.Schmiedebergs.Arch.Pharmacol. 379 73. [3]. Oertel W, Lewitt P, Giladi N, Ghys L, Grieger F, Boroojerdi B.Treatment of patients with early and advanced Parkinson/'s disease with rotigotine transdermal system: Age-relationship to safety and tolerability.Parkinsonism Relat Disord. 2012 Sep 3. [4]. Rocchi C, Pierantozzi M, Pisani V, Marfia GA, Di Giorgio A, Stanzione P, Bernardi G, Stefani A.The Impact of Rotigotine on Cardiovascular Autonomic Function in Early Parkinson/'s Disease.Eur Neurol. 2012 Aug 28;68(3):187-192. Abstract [5]. Wang A, Wang L, Sun K, Liu W, Sha C, Li Y.Preparation of Rotigotine-Loaded Microspheres and Their Combination Use with L-DOPA to Modify Dyskinesias in 6-OHDA-Lesioned Rats.Pharm Res. 2012 Sep;29(9):2367-76. |
PubChem Compound | 6917969 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume